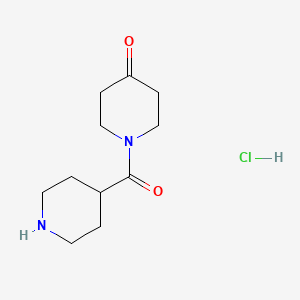

1-(Piperidin-4-carbonyl)piperidin-4-on-Hydrochlorid

Übersicht

Beschreibung

“1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride” is an organic compound . It’s used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2 obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antikrebs- und Anti-HIV-Aktivitäten

Es wurde berichtet, dass diese Verbindung verschiedene pharmakologische Aktivitäten besitzt. Insbesondere zeigt sie vielversprechende Ergebnisse bei der Behandlung von Krebs und HIV . Ihre Struktur ermöglicht die Entwicklung neuer Medikamente, die mit biologischen Zielstrukturen interagieren können, die für diese Krankheiten relevant sind.

Antimikrobielle und Antimykotische Mittel

Im Bereich der antimikrobiellen Forschung haben Derivate von Piperidin-4-on eine signifikante Aktivität gezeigt. Diese Verbindungen könnten als Vorlagen für die Entwicklung potenter antimikrobieller und antimykotischer Mittel mit weniger Nebenwirkungen dienen, was im Kampf gegen arzneimittelresistente Stämme entscheidend ist .

Chemische Forschung: Synthesezwischenprodukte

Piperidin-4-on-Derivate sind wertvolle Zwischenprodukte in der chemischen Synthese. Sie werden zum Aufbau komplexer Moleküle verwendet, darunter Alkaloide, die in der medizinischen Chemie und Wirkstoffentwicklung eine breite Palette von Anwendungen haben .

Industrielle Prozesse: Chemische Bausteine

Die Verbindung dient als Baustein in verschiedenen industriellen Prozessen. Sie wird bei der Synthese komplexerer chemischer Einheiten verwendet, die für die Herstellung von Pharmazeutika und anderen chemischen Produkten unerlässlich sind .

Umweltwissenschaften: Analytische Standards

“1-(Piperidin-4-carbonyl)piperidin-4-on-Hydrochlorid” kann in der Umweltwissenschaft als hochwertiger Referenzstandard verwendet werden. Es hilft bei der genauen Erkennung und Quantifizierung von Chemikalien in Umweltproben und gewährleistet so die Zuverlässigkeit der analytischen Ergebnisse .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that piperidinone derivatives are often used as intermediates in the manufacture of chemicals and pharmaceutical drugs .

Mode of Action

It’s known that piperidinone derivatives can interact with the active sites of specific enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions .

Biochemische Analyse

Biochemical Properties

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a significant role in biochemical reactions. It has been found to exhibit various biological activities, including antimicrobial, antiviral, and central nervous system depressant effects . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), modulating their gene expression . These interactions suggest that 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride may have potential therapeutic applications in treating inflammation and infections.

Cellular Effects

The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of COX-2 and iNOS genes in cultured cells, leading to changes in inflammatory responses . Additionally, its antimicrobial properties suggest that it can disrupt bacterial cell membranes and inhibit microbial growth .

Molecular Mechanism

At the molecular level, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and signaling pathways, thereby influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting microbial growth . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic state of cells and tissues . Understanding these pathways is crucial for developing effective therapeutic strategies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBVYIPXSJEFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(=O)CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661722 | |

| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189684-40-9 | |

| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

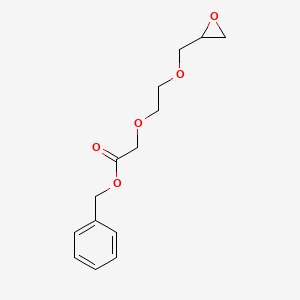

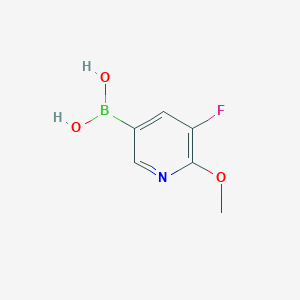

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

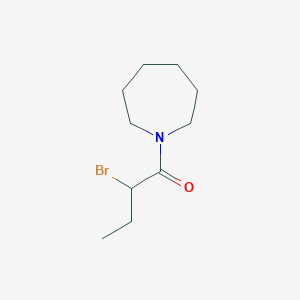

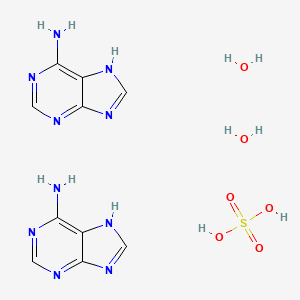

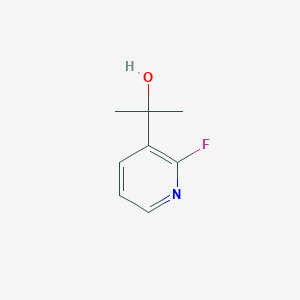

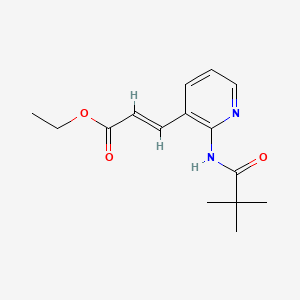

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)

amine](/img/structure/B1461672.png)

![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)